Cas no 87226-88-8 (1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-)

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- structure
87226-88-8 structure
商品名:1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-
CAS番号:87226-88-8
MF:C27H24
メガワット:348.479467391968
CID:658871
PubChem ID:329767136

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- 化学的及び物理的性質

名前と識別子

    • 1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-
    • 1,3,5-tris(2-methylphenyl)benzene
    • 1,3,5-Tris(2-tolyl)benzene
    • 1,3,5-Tri-o-tolylbenzene
    • 2,2′′-Dimethyl-5′-(2-methylphenyl)-1,1′:3′,1′′-terphenyl (ACI)
    • Benzene, 1,3,5-tri-o-tolyl- (7CI)
    • G79237
    • 87226-88-8
    • 2,2''-Dimethyl-5'-(o-tolyl)-1,1':3',1''-terphenyl
    • 1,3,5-Tris(2-methylphenyl)benzene, 97%
    • DTXSID20434707
    • MDL: MFCD22666449
    • インチ: 1S/C27H24/c1-19-10-4-7-13-25(19)22-16-23(26-14-8-5-11-20(26)2)18-24(17-22)27-15-9-6-12-21(27)3/h4-18H,1-3H3
    • InChIKey: SRJLTGIQCDVQIA-UHFFFAOYSA-N
    • ほほえんだ: C1C=C(C2C=C(C3C(C)=CC=CC=3)C=C(C3C(C)=CC=CC=3)C=2)C(C)=CC=1

計算された属性

  • せいみつぶんしりょう: 348.187800766g/mol
  • どういたいしつりょう: 348.187800766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 374
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.9
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • ゆうかいてん: 132-136 °C

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36
  • セキュリティの説明: 26
  • 危険物標識: Xn

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
764671-1G
1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-
87226-88-8
1g
¥1014.16 2023-11-22
1PlusChem
1P004S67-1g
1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-
87226-88-8 97%
1g
$149.00 2024-04-21
Aaron
AR004SEJ-250mg
1,1':3',1''-TERPHENYL, 2,2''-DIMETHYL-5'-(2-METHYLPHENYL)-
87226-88-8 97%
250mg
$52.00 2025-02-13
1PlusChem
1P004S67-250mg
1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-
87226-88-8 97%
250mg
$67.00 2024-04-21
Aaron
AR004SEJ-1g
1,1':3',1''-TERPHENYL, 2,2''-DIMETHYL-5'-(2-METHYLPHENYL)-
87226-88-8 97%
1g
$148.00 2025-02-13

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Zinc chloride ;  -78 °C → rt; 2 h, rt
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  14 h, 85 °C
リファレンス
Intramolecular Arene C-H to C-P Functionalization Mediated by Nickel(II) and Palladium(II)
Suseno, Sandy; et al, Organometallics, 2013, 32(11), 3161-3164

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tri-tert-butylphosphine ,  Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  24 h, reflux
リファレンス
Facile Synthesis of 5,10,15-Hexaaryl Truxenes: Structure and Properties
Kao, Min-Tzu; et al, Organic Letters, 2011, 13(7), 1714-1717

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid ;  12 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Rearrangement of Dypnones to 1,3,5-Triarylbenzenes
Deng, Kai; et al, Organic Letters, 2015, 17(6), 1473-1476

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Dodecylbenzenesulfonic acid Solvents: Water ;  24 h, 130 - 135 °C
リファレンス
Bronsted acid-surfactant (BAS) catalysed cyclotrimerization of aryl methyl ketone
Phatangare, Kiran; et al, Current Chemistry Letters, 2012, 1(3), 133-138

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Bis[μ-[1,1,1-trimethyl-N-(trimethylsilyl)silanaminato]]bis[1,1,1-trimethyl-N-(tr… Solvents: Toluene ;  20 °C; 1 h, 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 °C
リファレンス
Iron-Catalyzed Cyclotrimerization of Terminal Alkynes by Dual Catalyst Activation in the Absence of Reductants
Brenna, Davide; et al, Angewandte Chemie, 2017, 56(29), 8451-8454

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  2-[(E)-[(3-Aminopropyl)imino]methyl]phenol (polystyrene-supported, reaction product with palladium dichloride) Solvents: 1,4-Dioxane ,  Water ;  rt → 80 °C; 24 h, 80 °C
1.2 Reagents: Water
リファレンス
Polyamine Anchored Palladium Catalyst for Suzuki-Miyaura and One-Pot O-Alkylation-Suzuki Reactions
Patel, Krupa N.; et al, Catalysis Letters, 2015, 145(9), 1710-1717

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Zinc ,  1,4-Bis(diphenylphosphino)butane ,  Bis(triphenylphosphine)nickel dichloride Solvents: Acetonitrile ;  7 min, 80 °C
1.2 Solvents: Acetonitrile ;  25 °C; 12 h, 25 °C
リファレンス
Regioselectively switchable alkyne cyclotrimerization catalyzed by a Ni(II)/bidentate P-ligand/Zn system with ZnI2 as an additive
Fan, Jiang-Tao; et al, Organic Chemistry Frontiers, 2022, 9(9), 2357-2367

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Diisopropylethylamine ,  Poly(4-vinylpyridine) ,  Poly(4-vinylpyridine) (post-treated with CoCl2) ;  24 h, 150 °C
リファレンス
Polymer-Supported-Cobalt-Catalyzed Regioselective Cyclotrimerization of Aryl Alkynes
Sen, Abhijit; et al, JACS Au, 2021, 1(11), 2080-2087

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ;  8 h, 80 °C
リファレンス
A practical ruthenium based catalytic system bearing a switchable selectivity between the dimerization and cyclotrimerization reactions of alkynes
Ozturk, Bengi Ozgun; et al, Applied Catalysis, 2012, 433, 433-434

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Silicon tetrachloride Catalysts: Dysprosium iodide (DyI2) Solvents: 1,2-Dimethoxyethane ;  3 d, 70 °C
リファレンス
DyI2 initiated mild and highly selective silyl radical-catalyzed cyclotrimerization of terminal alkynes and polymerization of MMA
Zhu, Zhenyu; et al, Chemical Communications (Cambridge, 2006, (19), 2066-2068

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ;  20 h, 130 °C
リファレンス
Reaction of aryl di-, tri-, or tetrabromides with arylboronic acids or alkenes in the presence of a palladium-tetraphosphine catalyst
Berthiol, Florian; et al, Journal of Organometallic Chemistry, 2004, 689(17), 2786-2798

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid ;  24 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ;  rt
リファレンス
Assembly of high nuclearity clusters from a family of tripodal tris-carboxylate ligands
Argent, Stephen P.; et al, Polyhedron, 2016, 120, 18-29

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Tungstate (sulfated) ;  10 h, 130 °C
リファレンス
Sulfated tungstate catalyzed synthesis of C3-symmetric 1,3,5-triaryl benzenes under solvent-free condition
Wagh, Ganesh D.; et al, Tetrahedron Letters, 2017, 58(31), 3032-3036

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium diacetate ,  1-[(Dimethylamino)phenylmethyl]-2-naphthalenol Solvents: 1,4-Dioxane ,  Water ;  15 h, 95 °C
リファレンス
1-(α-Aminobenzyl)-2-naphthol as phosphine-free ligand for Pd-catalyzed Suzuki and one-pot Wittig-Suzuki reaction
Chaudhary, A. R.; et al, Applied Organometallic Chemistry, 2012, 26(8), 430-437

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: stereoisomer of Di-μ-chlorodichlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl… ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Toluene ;  1 h, 1 atm, 80 °C
リファレンス
A ruthenium-based catalytic system with switchable selectivity between cyclotrimerization and enyne metathesis/Diels-Alder reactions of terminal alkynes
Karabulut, Solmaz; et al, Catalysis Communications, 2013, 41, 12-16

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Stannous chloride ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 1,4-Dioxane ;  24 h, 70 °C
リファレンス
Cyclotrimerization of terminal alkynes catalyzed by a phosphine-free chloro(1,5-cyclooctadiene)iridium(I) dimer and induced by tin(II) chloride
Masuyama, Yoshiro; et al, Asian Journal of Organic Chemistry, 2013, 2(9), 750-754

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone ;  rt → 100 °C
1.2 Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: Tetrahydrofuran ;  5 min, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Pd(Cl)2{P(NC5H10)(C6H11)2}2 - A highly effective and extremely versatile palladium-based negishi catalyst that efficiently and reliably operates at low catalyst loadings
Bolliger, Jeanne L.; et al, Chemistry - A European Journal, 2010, 16(36), 11072-11081

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- Raw materials

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- Preparation Products

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- 関連文献

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